molecular formula C11H18N4O2 B13603872 tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate

tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13603872
M. Wt: 238.29 g/mol
InChI Key: JZAGIZODIKNHCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is a sophisticated azetidine-based building block designed for advanced pharmaceutical research and drug discovery . This compound features a unique molecular architecture that combines a Boc-protected azetidine ring with a 2-aminoimidazole heterocycle. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that serves as a key pharmacophore in medicinal chemistry, known for its role in creating conformationally constrained analogs of biologically active molecules . The 2-aminoimidazole moiety is a privileged structure in drug design, contributing to a wide spectrum of biological activities and serving as a critical scaffold in the development of therapeutic agents . This chemical is primarily used as a key intermediate in the synthesis of novel heterocyclic amino acid derivatives and complex small molecules. Its structure makes it particularly valuable for constructing potential positive allosteric modulators of GABA A receptors and for creating conformationally restricted analogs of pain medications like Meperidine . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting. Note: The specific CAS number and supplier-specific batch data (e.g., purity, exact pricing, and shipping details) for this compound were not confirmed in the search results and must be obtained and verified from your specific inventory and quality control records before publishing the product page.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 3-(2-aminoimidazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-13-9(15)12/h4-5,8H,6-7H2,1-3H3,(H2,12,13)

InChI Key

JZAGIZODIKNHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate typically involves the following key steps:

  • Construction or functionalization of the azetidine ring, often starting from 3-azetidinone or related azetidine derivatives.
  • Introduction of the imidazole moiety via N-alkylation or nucleophilic substitution.
  • Protection of the azetidine nitrogen with a tert-butyl carbamate (Boc) group to afford the tert-butyl carboxylate protection.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible synthetic route is:

Data Tables and Research Findings

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of azetidine nitrogen Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C 91 High yield, mild conditions
Hydrolysis of Boc-protected dimethoxyazetidine 10% aqueous citric acid, 20–40 °C, 3–4 h 85.4 Clean conversion to azetidinone
N-alkylation of imidazole (solvent-free) Imidazole, tert-butyl chloroacetate, K2CO3, 0–60 °C, 4–6 h 66 Environmentally friendly, no solvents
Hydrolysis to imidazol-1-yl-acetic acid hydrochloride Water, 90–95 °C, 2 h + HCl treatment 93 High purity product, simple workup

Characterization Data (Example for Imidazol-1-yl-acetic acid tert-butyl ester)

Technique Data
Melting Point 111–113.6 °C
IR (KBr) 3453, 3111, 2981, 2874, 1739, 1512, 1230, 1148, 1079, 742, 662 cm⁻¹
1H NMR (500 MHz, DMSO-d6) δ 1.41 (s, 9H), 4.82 (s, 2H), 6.86 (s, 1H), 7.11 (s, 1H), 7.58 (s, 1H)
13C NMR (125 MHz, DMSO-d6) δ 28.04, 48.26 (CH2), 82.34, 121.29, 127.99, 138.59, 167.99
MS (ES+) m/z 183.11 [M+1]

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the azetidine ring.

    Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole or azetidine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound has potential applications as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, and the azetidine ring can impart unique properties to the compound, such as increased stability or bioavailability.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the azetidine ring can provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target and lead to the desired therapeutic effect.

Comparison with Similar Compounds

Key Observations :

  • The aminoimidazole group in the target compound provides nucleophilic and hydrogen-bonding capabilities, critical for interactions in enzyme active sites .
  • Fluorinated analogs (e.g., CAS 1228581-12-1) exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance .
  • Carbonyl-containing derivatives (e.g., 497160-14-2) are versatile intermediates for further functionalization but lack the direct bioactivity of aminoimidazole derivatives .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is provided below:

Parameter Target Compound tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5)
Molecular Weight ~265.3 g/mol (estimated) 264.16 g/mol 219.25 g/mol
LogP (iLOGP) ~1.5 (predicted) 2.45 0.78
Hydrogen Bond Donors 2 (NH₂, NH) 0 2
Topological Polar Surface Area (TPSA) ~80 Ų 26.3 Ų 55.8 Ų
Synthetic Accessibility Moderate High (via bromoalkylation) Moderate (fluorination steps)

Key Observations :

  • The target compound ’s higher TPSA and hydrogen-bonding capacity suggest better solubility in polar solvents compared to bromoethyl or fluorinated analogs .

Biological Activity

Tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is a synthetic compound that incorporates both azetidine and imidazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C13H21N3O2C_{13}H_{21}N_3O_2, with a molecular weight of approximately 251.33 g/mol. The compound features an azetidine ring substituted with an imidazole group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₁N₃O₂
Molecular Weight251.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its imidazole component, which can interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of target molecules.

Key Biological Activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Research indicates that derivatives of imidazole-containing compounds can inhibit cancer cell proliferation.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of imidazole derivatives similar to this compound. These derivatives were tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, demonstrating significant inhibitory effects with IC50 values in the nanomolar range .

Another investigation focused on the synthesis of azetidine derivatives and their biological evaluation, revealing that compounds featuring both azetidine and imidazole rings displayed enhanced biological activities compared to their individual components .

Table 2: Comparison of Imidazole and Azetidine Derivatives

Compound NameBiological ActivityIC50/ED50 Values
This compoundEnzyme inhibition, antimicrobialNot specified
CP-610431ACC inhibitor~50 nM
BaricitinibAntirheumaticNot specified

This comparison illustrates that while this compound shows promise, further studies are required to quantify its efficacy compared to established compounds.

Future Directions and Research Opportunities

Given the preliminary findings regarding the biological activity of this compound, future research could focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to better understand its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects on cellular targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate, and what steps require stringent reaction control?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Imidazole Functionalization : Introduction of the 2-amino group to the imidazole ring via nucleophilic substitution or catalytic amination .

Azetidine Ring Formation : Cyclization reactions (e.g., intramolecular SN2) to construct the azetidine moiety, often requiring anhydrous conditions and temperature control (~0–50°C) .

tert-Butyl Ester Protection : Reaction with tert-butyl chloroformate under basic conditions (e.g., pyridine or DMAP) to install the Boc protecting group .

  • Critical Steps : Protection/deprotection sequences and pH control during amination to prevent side reactions (e.g., over-alkylation).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., imidazole NH2 vs. azetidine CH2) using DMSO-d6 as a solvent to observe exchangeable protons .
  • X-ray Crystallography : Resolve the azetidine ring conformation and hydrogen-bonding interactions (e.g., N–H···O in the Boc group) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C11H19N4O2) and detect fragmentation patterns specific to the imidazole-azetidine scaffold .

Q. What are the typical reactivity profiles of the imidazole and azetidine moieties in this compound?

  • Methodological Answer :

  • Imidazole : The 2-amino group undergoes acylation or alkylation; the NH2 can participate in hydrogen bonding or metal coordination .
  • Azetidine : Strain in the 4-membered ring enhances reactivity in ring-opening reactions (e.g., nucleophilic attack at the α-carbon) .
  • Boc Group : Acid-labile; deprotection with TFA or HCl/dioxane yields the free amine for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, higher yields (>70%) are reported in DMF at 60°C with 10 mol% CuI .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dimerization products) and adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
  • Structural Confirmation : Verify compound purity (HPLC >95%) and stereochemistry (circular dichroism) to rule out batch variability .
  • Target Profiling : Use computational docking (AutoDock Vina) to predict binding modes to kinases or GPCRs, then validate with SPR (surface plasmon resonance) .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (2.1 ± 0.3), PSA (85 Ų), and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (e.g., interaction with lipid bilayers) .
  • Metabolite Prediction : Use GLORY or Meteor to identify likely Phase I/II metabolites (e.g., Boc deprotection or imidazole hydroxylation) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications :
  • Imidazole : Replace 2-amino with methylthio or nitro groups to alter electron density .
  • Azetidine : Introduce substituents (e.g., CH2OH) to modulate ring strain and solubility .
  • Biological Testing : Prioritize in vitro assays (e.g., IC50 in cancer cell lines) followed by in vivo PK/PD modeling in rodents .

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